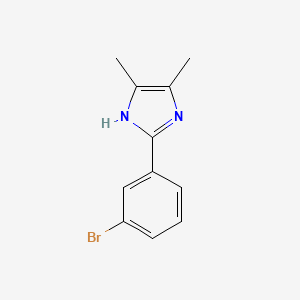

2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole

CAS No.:

Cat. No.: VC17733427

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2 |

|---|---|

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-4,5-dimethyl-1H-imidazole |

| Standard InChI | InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | YAYDOHHMYOXBNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a five-membered imidazole ring substituted with methyl groups at positions 4 and 5, along with a 3-bromophenyl moiety at position 2. This substitution pattern influences electronic distribution and steric interactions, critical for its reactivity and biological activity .

Molecular Formula:

Molecular Weight: 251.12 g/mol

IUPAC Name: 2-(3-Bromophenyl)-4,5-dimethyl-1H-imidazole

SMILES: CC1=C(N=C(N1)C2=CC(=CC=C2)Br)C

Crystallographic and Conformational Insights

While crystallographic data for this specific isomer are unavailable, analogs such as 2-(2-bromophenyl)-4,5-dimethyl-1H-imidazole exhibit planar imidazole rings with dihedral angles of 15–25° between the aryl and heterocyclic planes . The meta-bromo substitution likely reduces steric hindrance compared to ortho-substituted derivatives, enhancing rotational freedom.

Synthetic Methodologies

Bromination Strategies

Bromination of pre-formed imidazole cores represents a common approach. For example, 1,2-dimethylimidazole undergoes dibromination using bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by selective debromination with isopropyl magnesium chloride to isolate mono-brominated products . Adapting this protocol, the 3-bromophenyl group could be introduced via Suzuki–Miyaura coupling using 3-bromophenylboronic acid and a halogenated imidazole precursor.

Table 1: Optimization of Bromination Conditions

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Brominating Agent | NBS (2.5 equiv) | 80 |

| Solvent | DMF | – |

| Temperature | 25°C | – |

| Reaction Time | 6 hours | – |

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl). Stability studies on analogs indicate no decomposition under inert atmospheres at temperatures below 150°C .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d):

-

NMR:

Infrared (IR) Spectroscopy:

Challenges and Future Directions

Synthetic Hurdles

Regioisomeric byproducts during bromination and coupling reactions remain a challenge. Advanced purification techniques (e.g., preparative HPLC) are essential for isolating the meta-substituted isomer.

Pharmacological Validation

In vitro and in vivo studies are required to confirm bioactivity. Computational modeling (e.g., molecular docking) could prioritize target enzymes for experimental validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume